molecular formula C4H8BrNO2S B13576880 3-Bromo-1-methanesulfonylazetidine

3-Bromo-1-methanesulfonylazetidine

Cat. No.: B13576880
M. Wt: 214.08 g/mol
InChI Key: GGTLMNHXCICRAH-UHFFFAOYSA-N
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Description

3-Bromo-1-methanesulfonylazetidine is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of both bromine and methanesulfonyl groups in the azetidine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methanesulfonylazetidine typically involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation. This method uses alumina as a solid support and provides a straightforward and efficient route to the desired azetidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methanesulfonylazetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched compounds.

Scientific Research Applications

3-Bromo-1-methanesulfonylazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methanesulfonylazetidine involves its ability to undergo various chemical reactions due to the presence of the bromine and methanesulfonyl groups. These groups can interact with different molecular targets, leading to the formation of new bonds and the modification of existing ones. The ring strain in the azetidine ring also plays a crucial role in its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methanesulfonylazetidine is unique due to the combination of the bromine and methanesulfonyl groups, which impart distinct reactivity and properties. The presence of these groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C4H8BrNO2S

Molecular Weight

214.08 g/mol

IUPAC Name

3-bromo-1-methylsulfonylazetidine

InChI

InChI=1S/C4H8BrNO2S/c1-9(7,8)6-2-4(5)3-6/h4H,2-3H2,1H3

InChI Key

GGTLMNHXCICRAH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC(C1)Br

Origin of Product

United States

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